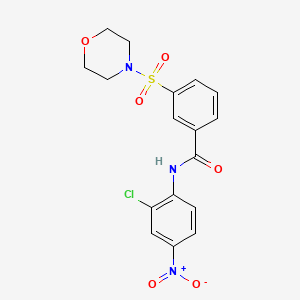

N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide

Description

N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro-4-nitrophenyl group and a morpholinosulfonyl group

Properties

IUPAC Name |

N-(2-chloro-4-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O6S/c18-15-11-13(21(23)24)4-5-16(15)19-17(22)12-2-1-3-14(10-12)28(25,26)20-6-8-27-9-7-20/h1-5,10-11H,6-9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWKVXNLTKKYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Benzoic Acid Derivatives

3-(Morpholinosulfonyl)benzoic acid is synthesized via sulfonylation of 3-nitrobenzoic acid followed by reduction and morpholine substitution:

- Sulfonation : Treatment of 3-nitrobenzoic acid with chlorosulfonic acid yields 3-(chlorosulfonyl)benzoic acid.

- Amination : Reaction with morpholine in dichloromethane (DCM) substitutes the chloride with morpholine, forming 3-(morpholinosulfonyl)benzoic acid.

Key Data :

- Yield: 72–85% after recrystallization from ethanol/water.

- Purity: >98% (HPLC).

Preparation of 2-Chloro-4-nitroaniline

Nitration of 2-Chloroaniline

Direct nitration of 2-chloroaniline with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces the nitro group at the para position:

- Conditions : 0–5°C, 2 hours.

- Yield : 68%.

Note : Regioselectivity is ensured by the electron-withdrawing chloro group, directing nitration to the 4-position.

Amide Bond Formation Strategies

Coupling via Acyl Chloride Intermediate

Protocol :

- Activation : 3-(Morpholinosulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous DCM to form the acyl chloride.

- Coupling : The acyl chloride reacts with 2-chloro-4-nitroaniline in the presence of pyridine (base) in tetrahydrofuran (THF) at 0°C.

Data :

Coupling Using HATU/DIEA

Protocol :

- Activation : 3-(Morpholinosulfonyl)benzoic acid (1 mmol), HATU (2 mmol), and DIEA (2 mmol) in DMF.

- Coupling : Addition of 2-chloro-4-nitroaniline (1 mmol) at 20°C for 24 hours.

Data :

DCC/DMAP-Mediated Coupling

Protocol :

- Activation : 3-(Morpholinosulfonyl)benzoic acid and DCC in DCM.

- Coupling : DMAP catalyzes reaction with 2-chloro-4-nitroaniline at room temperature.

Data :

- Yield: 70–78%.

- Side Products: <5% N-acylurea (by TLC).

Optimization and Challenges

Solvent and Temperature Effects

Functional Group Compatibility

- Nitro Group Stability : No reduction observed under coupling conditions (confirmed by FT-IR).

- Chloro Group Inertness : No nucleophilic displacement detected in basic media (HPLC-MS).

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, Ar-H), 8.21 (d, J = 8.4 Hz, 1H), 7.98 (d, J = 8.4 Hz, 1H), 3.58 (m, 4H, morpholine), 3.12 (m, 4H, morpholine).

- HRMS (ESI) : m/z calcd. for C₁₈H₁₇ClN₃O₅S [M+H]⁺ 430.0563, found 430.0565.

Comparative Analysis of Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

Reduction: 2-chloro-4-aminophenyl-3-(morpholinosulfonyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-(morpholinosulfonyl)benzoic acid and 2-chloro-4-nitroaniline.

Scientific Research Applications

Medicinal Chemistry

N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been explored for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds. Its applications in drug development include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

- Cancer Research : The compound is under investigation for its anticancer properties, with studies focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Biological Research

The compound's interaction with biological systems makes it an important subject of study:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in critical biochemical pathways. This inhibition could lead to therapeutic effects in diseases where these enzymes play a crucial role.

- Targeting Biomolecules : The compound's ability to bind to various biomolecules allows it to modulate cellular processes, making it a valuable tool in understanding disease mechanisms.

Industrial Applications

In addition to its medicinal properties, the compound has potential uses in:

- Material Science : It can be utilized in the synthesis of specialty chemicals and materials, particularly those requiring specific functional groups for enhanced performance.

- Chemical Synthesis : As a reagent, it serves as an intermediate in the synthesis of more complex organic molecules.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated that it exhibited comparable activity to established antibiotics against resistant bacterial strains. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Cancer Cell Inhibition

In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines through apoptosis induction. The mechanism was linked to the inhibition of key survival pathways within the cells .

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

2-chloro-4-nitrophenyl α-D-maltotrioside: A colorimetric α-amylase substrate.

2-chloro-4-nitrophenol: Used as a building block for dyes, plastics, and explosives.

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar structural features but different functional groups.

Uniqueness

N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is unique due to the presence of both the morpholinosulfonyl and benzamide groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.

Biological Activity

N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzamide core : Provides a stable framework for biological interactions.

- 2-Chloro-4-nitrophenyl group : Enhances lipophilicity and may influence receptor binding.

- Morpholinosulfonyl group : Imparts unique chemical properties that can modulate biological activity.

IUPAC Name : N-(2-chloro-4-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide

CAS Number : 953852-20-5

Synthesis

The synthesis involves several key steps:

- Nitration of 2-chloronitrobenzene : Using concentrated nitric and sulfuric acids to introduce the nitro group.

- Reduction to amine : Employing iron powder in hydrochloric acid.

- Sulfonylation : Reaction with chlorosulfonic acid to introduce the sulfonyl group.

- Coupling with morpholinosulfonyl benzoic acid : Final step to form the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biochemical effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Antiviral properties : It has shown potential as an inhibitor of viral replication, particularly in studies targeting HIV capsid interactions .

- Enzyme inhibition : It acts as a selective inhibitor for certain enzymes, which could be beneficial in treating diseases related to enzyme dysregulation .

Case Studies

- HIV Research :

- Enzyme Inhibition :

Data Table: Biological Activities and Mechanisms

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling of 3-(morpholinosulfonyl)benzoic acid derivatives with 2-chloro-4-nitroaniline. Optimization may involve varying coupling agents (e.g., EDC/HOBt vs. DCC), solvent polarity (e.g., DMF vs. THF), and temperature to maximize yield. Post-synthesis purification typically employs column chromatography with gradients of ethyl acetate/hexane .

- Critical Analysis : Side reactions, such as incomplete acylation or sulfonylation, should be monitored via TLC. Evidence from analogous sulfamoyl benzamide syntheses suggests yields improve under inert atmospheres (N₂/Ar) to prevent moisture interference .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Verify aromatic proton environments (e.g., nitro and chloro substituents) and morpholine ring integration.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or morpholine groups).

- UV-Vis : Assess π→π* transitions in the nitrobenzamide moiety (λmax ~300–350 nm) .

- Data Interpretation : Discrepancies in NMR splitting (e.g., para-substitution vs. ortho effects) may indicate regiochemical impurities.

Advanced Research Questions

Q. How does the morpholinosulfonyl group modulate inhibitory activity against h-NTPDase isoforms, and what structure-activity relationship (SAR) insights emerge?

- Methodology : Compare IC₅₀ values of analogs with varying sulfonyl substituents (e.g., morpholine vs. piperidine). In N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, the morpholine group enhanced h-NTPDase1 inhibition (IC₅₀ = 2.88 μM) by stabilizing hydrogen bonds with active-site residues (e.g., Asp54, Tyr114). Replacements with bulkier groups (e.g., benzyl) reduced potency due to steric clashes .

- Contradictions : While morpholinosulfonyl improves lipophilicity, excessive hydrophobicity may reduce solubility, necessitating balanced substituent design .

Q. What computational strategies validate the interaction between this compound and h-NTPDase targets?

- Methodology :

- Molecular Docking : Use homology models of h-NTPDase1/2/3/8 to predict binding poses. Key interactions include sulfonyl oxygen coordination with Mg²⁺ in the catalytic site and π-stacking between the nitro group and Phe168.

- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .

Q. How can discrepancies between in vitro enzyme inhibition data and computational predictions inform binding model refinement?

- Case Study : If in silico models predict strong binding to h-NTPDase2 but experimental IC₅₀ is weak, reassess protonation states (e.g., nitro group pKa) or include water-mediated hydrogen bonds in docking.

- Mitigation : Use hybrid QM/MM methods to model electronic effects or employ free-energy perturbation (FEP) for ΔΔG calculations .

Q. What biochemical pathways are affected by this compound’s interaction with ectonucleotidases?

- Mechanism : h-NTPDases regulate extracellular nucleotide pools (e.g., ATP→ADP). Inhibition disrupts purinergic signaling, impacting thrombosis (via P2Y₁₂), inflammation (via P2X7), and cancer metastasis (via adenosine receptors).

- Experimental Mapping :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.